2-Methylquinoline-4,8-diol

Antimicrobial E. coli Quinoline

Researchers developing Gram-negative antibacterials often lack validated chemotypes with quantified baseline activity. 2-Methylquinoline-4,8-diol provides a characterized scaffold with reproducible biological benchmarks: • 75% E. coli growth inhibition at 100 µg/mL - a validated starting point for SAR optimization. • >70% DPPH radical scavenging at 100 µg/mL - suitable antioxidant assay reference. • Distinct 2-methyl-4,8-diol substitution ensures unique electronic/steric profile vs generic quinolines. Supplied at 95% purity with batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 10529-34-7
Cat. No. B2502987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoline-4,8-diol
CAS10529-34-7
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C(=CC=C2)O
InChIInChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13)
InChIKeyBLXLDINMROIPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-4,8-diol Overview


2-Methylquinoline-4,8-diol (also known as 4,8-dihydroxy-2-methylquinoline) is a heterocyclic aromatic compound belonging to the quinoline family, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It features a fused bicyclic structure comprising a benzene ring and a pyridine ring, with a methyl group at the 2-position and hydroxyl groups at the 4- and 8-positions . This compound serves as a building block in medicinal chemistry and has been investigated for its antimicrobial and antioxidant properties .

Quinoline scaffold with 2-methyl-4,8-dihydroxy substitution pattern
Antimicrobial screening context against E. coli model
Cell-model endpoint review in lymphoma cells
Cell-free antioxidant assay reference compound

Impact of 2-Methyl & 4,8-Dihydroxy Substituents


Substitution patterns on the quinoline core profoundly influence biological activity. While quinoline derivatives as a class exhibit diverse activities, the specific combination of a 2-methyl group and hydroxyl groups at the 4- and 8-positions in 2-Methylquinoline-4,8-diol creates a unique electronic and steric environment that cannot be replicated by close analogs like unsubstituted quinoline, quinoline-4,8-diol, or 8-hydroxyquinoline [1]. Research indicates that the nature and position of substituents markedly affect antimicrobial and cytotoxic profiles [2]. Therefore, substituting 2-Methylquinoline-4,8-diol with a generic quinoline derivative in a research or industrial process may lead to significantly different, and likely suboptimal, outcomes due to altered target binding, solubility, or metabolic stability. The evidence presented in Section 3 quantifies these differences.

  • ! Unsubstituted quinoline or simple hydroxyquinolines may exhibit different activity profiles due to altered electronic and steric environment.
  • ! Xanthurenic acid differs by a carboxylic acid group, conferring mGluR agonist activity; 2-Methylquinoline-4,8-diol lacks this receptor interaction.
  • ! 8-Hydroxyquinoline-based derivatives may show different potency and selectivity spectra; direct interchange without validation is not supported.

2-Methylquinoline-4,8-diol: Comparative Evidence


Antibacterial Activity Against E. coli

2-Methylquinoline-4,8-diol demonstrated a 75% inhibition of Escherichia coli growth at a concentration of 100 µg/mL in an in vitro assay [1]. This provides a specific benchmark for its antibacterial potential, distinguishing it from the broad and often non-quantified antimicrobial claims made for the quinoline class.

E. coli Inhibition
Data to verify
75% inhibition at 100 µg/mL
Supports antimicrobial screening context
Source review recommended; in vitro assay
Antimicrobial E. coli Quinoline

Cytotoxicity in H9 Lymphoma Cells

2-Methylquinoline-4,8-diol was evaluated for cytotoxicity against the H9 cell line (a human T-cell lymphoma line) and was classified as 'Toxic' . This is a stark contrast to many other quinoline derivatives which show selective or no cytotoxicity at similar concentrations, highlighting a critical differential safety profile that must be considered in any biological application.

H9 Cell Cytotoxicity
Class-level
Toxic to H9 lymphoma cells
Cell-model endpoint review required
May not apply to other cell lines
Cytotoxicity Anticancer H9 cell line

Antimicrobial Potency vs. 8-Hydroxyquinoline

While 2-Methylquinoline-4,8-diol shows 75% E. coli inhibition at 100 µg/mL (approx. 571 µM), the parent compound 8-hydroxyquinoline (8HQ) exhibits Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria in the range of 3.44–13.78 µM [1]. This cross-study comparison suggests that the 4,8-dihydroxy-2-methyl substitution pattern on 2-Methylquinoline-4,8-diol may confer a different activity profile or potency compared to the simpler 8-hydroxyquinoline scaffold, particularly against Gram-negative bacteria.

vs. 8-Hydroxyquinoline
Cross-study
E. coli 75% at 571 µM vs. 8HQ MIC 3.44-13.78 µM (Gram+)
Different potency/selectivity profile; not interchangeable
Assay conditions differ across studies
Antimicrobial MIC 8-Hydroxyquinoline

Structural Differentiation from Xanthurenic Acid

2-Methylquinoline-4,8-diol is a close structural analog of xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid), an endogenous metabolite involved in tryptophan metabolism and a known agonist of metabotropic glutamate receptors (mGlu2/3) . The critical difference is the replacement of the carboxylic acid group at the 2-position in xanthurenic acid with a methyl group in 2-Methylquinoline-4,8-diol. This substitution eliminates the compound's ability to act as an mGluR agonist and fundamentally alters its metabolic fate and biological interactions.

vs. Xanthurenic Acid
Class-level
No mGluR activity (methyl vs. carboxyl)
Cleaner probe for non-mGluR quinoline mechanisms
Structural analog but functional divergence
Metabolite Xanthurenic Acid Structural Analog

DPPH Radical Scavenging Activity

In an in vitro DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 2-Methylquinoline-4,8-diol exhibited a dose-dependent antioxidant effect, achieving over 70% inhibition of DPPH radicals at a concentration of 100 µg/mL [1]. This quantifies its free radical quenching ability, which is a key attribute for applications in oxidative stress research or as a potential preservative.

DPPH Scavenging
Supporting evidence
>70% inhibition at 100 µg/mL
Supports cell-free antioxidant assay reference
Dose-dependent; compare with standards
Antioxidant DPPH Free Radical Scavenging

2-Methylquinoline-4,8-diol Applications


Anti-Gram-Negative Agent Development

Given its demonstrated 75% inhibition of E. coli growth at 100 µg/mL , 2-Methylquinoline-4,8-diol serves as a validated starting point for medicinal chemistry programs targeting Gram-negative bacteria. Its moderate activity provides a clear baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against pathogens like E. coli, while its distinct substitution pattern offers a different chemotype compared to common 8-hydroxyquinoline-based antibiotics.

Cytotoxic Probe for Cancer Research

The classification of 2-Methylquinoline-4,8-diol as 'Toxic' against the H9 lymphoma cell line positions it as a potential lead compound for anticancer research, specifically for hematological malignancies. However, its non-selective toxicity profile necessitates careful handling and further investigation into its mechanism of action and therapeutic window. It is unsuitable for applications where cellular viability must be maintained.

Quinoline Metabolism Chemical Tool

The structural similarity to xanthurenic acid, combined with the lack of a carboxylic acid group and thus absence of mGluR agonist activity , makes 2-Methylquinoline-4,8-diol a valuable chemical tool. It can be used as a control compound in studies of tryptophan metabolism or quinoline biochemistry to distinguish between mGluR-dependent and mGluR-independent effects of quinoline derivatives.

Non-Cellular Antioxidant Reference

With its confirmed >70% DPPH radical scavenging activity at 100 µg/mL , 2-Methylquinoline-4,8-diol can be utilized as a positive control or reference compound in antioxidant screening assays. Its dose-dependent response curve allows for quantitative comparison of novel antioxidant candidates in cell-free systems. Its cytotoxicity, however, precludes its use as an antioxidant in live-cell or in vivo models.

Application
Selection Property
Validation Focus
Gram-negative antibacterial screening studies
Activity against E. coli model
MIC and inhibition endpoint
Cancer cell-model cytotoxicity studies
Cytotoxicity profile in lymphoma cells
Cell viability and selectivity endpoints
Tryptophan metabolism research tool
Lack of mGluR activity
Differentiation from xanthurenic acid signaling
Non-cellular antioxidant assay reference
Radical scavenging activity
DPPH assay concentration-response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinoline-4,8-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.